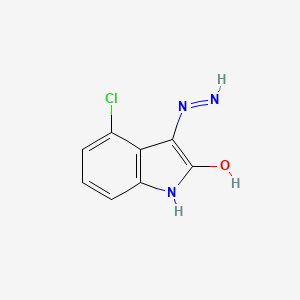

4-Chloro-3-hydrazono-2-oxindole

Description

Properties

Molecular Formula |

C8H6ClN3O |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

4-chloro-3-diazenyl-1H-indol-2-ol |

InChI |

InChI=1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3,10-11,13H |

InChI Key |

GDJAZBCNSRLRSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=C(N2)O)N=N |

Origin of Product |

United States |

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 2-oxindole, including 4-Chloro-3-hydrazono-2-oxindole, exhibit significant analgesic and anti-inflammatory activities. These compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. Such inhibition can alleviate pain associated with conditions like rheumatoid arthritis and osteoarthritis .

Antimicrobial Activity

Studies have demonstrated that this compound and its derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results that suggest its potential use as an antimicrobial agent .

Case Study: Analgesic Efficacy

A study conducted on a series of 2-oxindole derivatives, including this compound, evaluated their analgesic effects in animal models. The results indicated a significant reduction in pain response compared to control groups, supporting the compound's potential as a therapeutic agent for pain management .

Case Study: Antimicrobial Testing

In another investigation, this compound was tested against several pathogenic bacteria. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential application in developing new antimicrobial therapies .

Comparative Data Table

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Compound 1 : 5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one

- Key Differences: Chlorine is positioned at the 5- instead of 4-position on the indolinone core. The hydrazone group is substituted with a 2,4-dinitrophenyl moiety, introducing strong electron-withdrawing effects.

- Spectroscopic studies (e.g., UV-Vis and IR) on similar hydrazono compounds reveal that electron-withdrawing substituents like nitro groups redshift absorption bands due to extended conjugation .

Compound 2 : 4-{(E)-[(4-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl (2E)-3-phenylacrylate

- Key Differences: Incorporates a sulfonylamino benzoyl group and a methoxyphenyl acrylate ester. Molecular weight (564.99 g/mol) significantly higher than simpler hydrazono-oxindoles.

- Bulky substituents may hinder solubility in polar solvents, limiting bioactivity compared to smaller analogs like 4-Chloro-3-hydrazono-2-oxindole .

Physicochemical and Functional Properties

Table 1: Comparative Physicochemical Data

- Solubility Trends: Hydrazones with polar groups (e.g., sulfonyl or nitro) exhibit higher solubility in DMSO or acetone, whereas ester-containing derivatives (e.g., Compound 2) favor nonpolar solvents .

- Stability :

Compound 3 : 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone

- Key Differences :

- Pyrazole core instead of oxindole, with a cyclohexyl group.

Compound 4 : Chlorthalidone Related Compound A (2-[3-(Aminosulfonyl)-4-chlorobenzoyl]benzoic acid)

- Key Differences: Benzophenone core with sulfamoyl and chloro substituents.

- Implications: Sulfonamide groups are associated with diuretic activity, suggesting that this compound’s bioactivity may differ due to the absence of this moiety .

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves the condensation of 4-chloroisatin (12a ) with hydrazine hydrate in alcoholic solvents. This reaction proceeds via nucleophilic attack of hydrazine at the carbonyl group of isatin, followed by dehydration to form the hydrazone moiety. According to the European Patent EP0244918B1, this method achieves yields exceeding 75% under reflux conditions.

A representative procedure from the patent literature specifies:

-

Reactants : 4-Chloroisatin (1.0 equiv), hydrazine hydrate (2.0 equiv)

-

Solvent : Absolute ethanol (0.4 M concentration)

-

Conditions : Reflux at 78°C for 2–3 hours

-

Workup : Cooling to room temperature, filtration of the precipitated product, and recrystallization from ethanol.

The product, 4-chloro-3-hydrazono-2-oxindole (13a ), is isolated as a yellow crystalline solid with a melting point of 235–236°C.

Optimization and Variants

Modifications to the base protocol have been explored to enhance yield and purity:

-

Solvent Effects : Substituting ethanol with methanol (as reported by Coffey et al.) reduces reaction time to 1 hour due to higher reflux temperatures (64.7°C vs. 78°C for ethanol). However, this accelerates byproduct formation, necessitating chromatographic purification.

-

Stoichiometry : Increasing hydrazine hydrate to 3.0 equiv drives the reaction to completion but complicates isolation due to excess reagent solubility.

Chlorination of 3-Hydrazono-2-oxindole Precursors

Two-Step Synthesis via Intermediate Hydrazones

An alternative route involves the chlorination of preformed 3-hydrazono-2-oxindoles. This method, detailed by Coffey et al., employs (dichloroiodo)benzene (PhICl₂) as a chlorinating agent:

Step 1: Synthesis of 3-Hydrazono-2-oxindole

Step 2: Dichlorination with PhICl₂

-

Reactants : 3-Hydrazono-2-oxindole (1.0 equiv), PhICl₂ (1.1 equiv)

-

Solvent : Dichloroethane (DCE, 0.2 M)

-

Catalyst : Pyridine (5 mol%)

-

Conditions : Reflux at 83°C for 30–60 minutes

This method is particularly advantageous for introducing chlorine at the 3-position while retaining the hydrazone functionality.

Comparative Analysis of Methodologies

Yield and Purity

Practical Considerations

-

Cost : The hydrazination route uses inexpensive hydrazine hydrate, whereas PhICl₂ is cost-prohibitive for large-scale synthesis.

-

Safety : Dichloroethane (DCE) poses toxicity concerns, necessitating stringent safety protocols compared to ethanol-based systems.

Structural Characterization and Analytical Data

Spectroscopic Profiles

Melting Points and Stability

-

The compound decomposes above 235°C, requiring storage under inert conditions to prevent hydrolysis.

Industrial Applications and Patent Landscape

The European Patent EP0244918B1 highlights this compound as a precursor to antipsychotic agents, emphasizing its role in forming carboxamide derivatives. Recent advancements focus on:

Q & A

Q. What are the optimal synthetic routes for 4-chloro-3-hydrazono-2-oxindole, and how can reaction conditions be optimized?

The compound is typically synthesized via hydrazone formation by reacting 4-chloro-2-oxindole with hydrazine derivatives under acidic or neutral conditions. For example, analogous hydrazono-indole derivatives have been prepared using reflux in ethanol with catalytic acetic acid, achieving yields of 65–80% . Key parameters include temperature control (70–80°C), stoichiometric ratios (1:1.2 for oxindole:hydrazine), and purification via recrystallization using ethanol/water mixtures. Reaction monitoring by TLC (silica gel, ethyl acetate/hexane) ensures minimal side-product formation.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : - and -NMR are critical for confirming hydrazone tautomerism (e.g., peaks at δ 10–12 ppm for NH groups) and chlorine substitution patterns .

- X-ray crystallography : Single-crystal analysis resolves tautomeric ambiguity (e.g., enol-imine vs. keto-amine forms) and confirms planarity of the hydrazono moiety. Software like ORTEP-3 and WinGX is used for structure refinement .

- IR : Stretching frequencies at 1650–1680 cm (C=O) and 3200–3400 cm (N–H) validate functional groups .

Q. How can researchers mitigate hazards during synthesis and handling of this compound?

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact with reactive intermediates (e.g., hydrazine derivatives).

- Waste containing chloro or nitro groups must be segregated and treated with oxidizing agents (e.g., KMnO) before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound derivatives?

Molecular docking tools like MOE and Maestro simulate ligand-receptor interactions. For example:

- Protonate the compound at physiological pH and optimize geometry using the MMFF94 force field.

- Dock into target proteins (e.g., kinases or oxidoreductases) using the induced-fit protocol, prioritizing binding poses with ΔG < −8 kcal/mol. Validate results with MD simulations (50 ns) to assess stability .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for hydrazono-oxindoles?

Discrepancies often arise from tautomerism or solvent effects. For example:

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystal lattices?

Graph set analysis (e.g., Etter’s rules) classifies H-bond motifs (e.g., rings) and predicts packing efficiency. For hydrazono-oxindoles, NH···O and Cl···π interactions dominate, leading to layered or helical architectures. Synthons can be engineered by introducing electron-withdrawing groups to enhance directionality .

Q. What kinetic models are suitable for studying the reactivity of this compound in nucleophilic substitution reactions?

Pseudo-first-order kinetics (excess nucleophile) with UV-Vis monitoring at λ = 300–400 nm (hydrazone π→π* transitions). For example, reaction with thiols follows an mechanism, with rate constants (k) dependent on para-substituent Hammett parameters. Arrhenius plots (20–50°C) determine activation energies .

Methodological Tables

Table 1. Key Crystallographic Data for this compound Derivatives

| Parameter | Value (Example) | Method/Software |

|---|---|---|

| Space group | P/c | WinGX |

| Bond length (C=N) | 1.28–1.32 Å | ORTEP-3 |

| Torsion angle | 175–178° | SHELXL |

Table 2. Computational Docking Parameters for Biological Activity Prediction

| Parameter | Setting | Software |

|---|---|---|

| Force field | MMFF94 | MOE |

| Docking algorithm | Induced-fit | Maestro |

| Scoring function | Glide XP | Schrödinger |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.